

# Application Note: Quantification of Evocalcet-D4 in Human Plasma using HPLC-MS/MS

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#### **Abstract**

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Evocalcet in human plasma, utilizing **Evocalcet-D4** as a stable isotopelabeled internal standard. The methodology employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Evocalcet.

#### Introduction

Evocalcet is a novel calcimimetic agent used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Evocalcet in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as **Evocalcet-D4**, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.

# Experimental Protocols Materials and Reagents

Evocalcet reference standard



- Evocalcet-D4 internal standard (IS)
- · HPLC-grade methanol, acetonitrile, and water
- · Formic acid
- Ammonium formate
- Drug-free human plasma (with K2EDTA as anticoagulant)
- Oasis µElution SPE plates

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20A or equivalent)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., API 5000 or equivalent)
- C18 analytical column (e.g., Cadenza CD-C18, 2.0 mm i.d. x 75 mm, 3 μm)

### **Preparation of Stock and Working Solutions**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Evocalcet and Evocalcet D4 in methanol.
- Working Solutions: Prepare serial dilutions of the Evocalcet stock solution with 50% methanol in water to create working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (50 ng/mL): Dilute the **Evocalcet-D4** stock solution with 50% methanol in water.

## Sample Preparation: Solid-Phase Extraction (SPE)

• To 100  $\mu$ L of plasma sample, add 20  $\mu$ L of the **Evocalcet-D4** internal standard working solution.



- Pre-treat the sample by adding 100 μL of 4% H3PO4 in water.
- Conditioning: Condition the Oasis μElution SPE plate wells with 200 μL of methanol.
- Equilibration: Equilibrate the wells with 200 μL of water.
- Loading: Load the pre-treated plasma sample onto the SPE plate.
- Washing: Wash the wells with 200 μL of 5% methanol in water.
- Elution: Elute the analytes with 2 x 25 μL of methanol.
- The eluate is then ready for LC-MS/MS analysis.

## **HPLC-MS/MS Conditions**

- HPLC Conditions:
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 10 μL
  - o Gradient Program:

Time (min)	%B
0.0	20
2.5	80
2.6	95
3.5	95
3.6	20



| 5.0 | 20 |

- MS/MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Detection Mode: Multiple Reaction Monitoring (MRM)
  - Mass Transitions:
    - Evocalcet: m/z 375/155[1]
    - Evocalcet-D4 (IS): m/z 381/155 (Note: The mass transition for the deuterated standard is inferred from the Evocalcet transition and the addition of 4 daltons)

## **Method Validation Summary**

The analytical method was validated according to the FDA guidelines on bioanalytical method validation. The key validation parameters are summarized below.

#### **Calibration Curve**

A calibration curve was constructed by plotting the peak area ratio of Evocalcet to **Evocalcet**-**D4** against the nominal concentration of Evocalcet. The curve was linear over the concentration range of 0.05 to 100 ng/mL in human plasma.[1]

## **Quantitative Data Summary**



Validation Parameter	Acceptance Criteria	Result
Linearity (r²)	≥ 0.99	> 0.995
Lower Limit of Quantification (LLOQ)	S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%	0.05 ng/mL
Intra-day Precision (%CV)	≤ 15%	4.0% - 9.2%
Inter-day Precision (%CV)	≤ 15%	5.5% - 8.8%
Intra-day Accuracy (%Bias)	Within ±15%	-10.3% to 3.2%
Inter-day Accuracy (%Bias)	Within ±15%	-8.9% to 3.8%
Recovery	Consistent and reproducible	> 85%
Matrix Effect	CV ≤ 15%	Minimal matrix effect observed
Stability		
- Bench-top (24h, room temp)	Within ±15% of nominal concentration	Stable
- Freeze-thaw (3 cycles)	Within ±15% of nominal concentration	Stable
- Long-term (-20°C, 30 days)	Within ±15% of nominal concentration	Stable

## **Visualization**



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Caption: Experimental workflow for **Evocalcet-D4** quantification in plasma.



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#### References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent Evocalcet in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
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